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Liothyronine-d3

Cat. No.: B12361678
M. Wt: 653.99 g/mol
InChI Key: AUYYCJSJGJYCDS-FASWOMPJSA-N
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Description

Rationale for Deuterated Liothyronine (B1675554) (Liothyronine-d3) as a Research Probe

Liothyronine (also known as T3) is the most potent and biologically active form of thyroid hormone, directly influencing gene expression by binding to thyroid hormone receptors. drugbank.commedchemexpress.com Given its central role in physiology, the ability to accurately quantify its concentration in biological fluids is of utmost importance for both clinical diagnostics and research.

This compound is a stable isotope-labeled analog of Liothyronine, where three hydrogen atoms have been replaced with deuterium (B1214612). medchemexpress.com The primary and most critical application of this compound in a research context is its use as an internal standard for quantitative analysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.commedchemexpress.com

The rationale for using this compound as a research probe is grounded in the principles of analytical chemistry:

Gold Standard for Quantification: In LC-MS/MS analysis, an internal standard is essential to ensure accuracy. An ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, cleanup, and ionization in the mass spectrometer. A stable isotope-labeled version of the analyte, such as this compound for Liothyronine, is considered the "gold standard" because its physicochemical properties are nearly identical to the non-labeled compound. cerilliant.com

Correction for Experimental Variability: By adding a precise amount of this compound to a sample (e.g., plasma or serum) at the beginning of the analytical process, any loss of the native Liothyronine during sample preparation will be mirrored by a proportional loss of the this compound standard. The mass spectrometer can differentiate between the native (analyte) and deuterated (standard) forms based on their mass difference. The ratio of their signals allows for a highly accurate calculation of the original concentration of Liothyronine, effectively canceling out variability. cerilliant.comnih.gov

Enhanced Specificity and Accuracy: Techniques like radioimmunoassay can lack specificity. cerilliant.com LC-MS/MS methods that utilize a stable isotope-labeled internal standard like this compound offer superior accuracy and the ability to distinguish between different thyroid hormones and their metabolites with high confidence. cerilliant.com This is crucial for studies investigating subtle changes in hormone levels or complex pharmacokinetic profiles.

Table 2: Research Findings and Applications of Liothyronine

Study AreaFinding/ApplicationReference
Metabolic EffectsIn a study comparing Liothyronine (L-T3) to Levothyroxine (L-T4) at doses that achieved equivalent TSH normalization, L-T3 treatment resulted in significant weight loss and decreases in total cholesterol and low-density lipoprotein-cholesterol. researchgate.net researchgate.net
PharmacokineticsOnce-daily dosing of Liothyronine is associated with significant excursions in serum T3 levels, with peak concentrations observed hours after administration. nih.gov nih.gov
Long-term OutcomesA 17-year observational study found that patients taking Liothyronine did not have an increased risk of cardiovascular disease, atrial fibrillation, or fractures compared to those taking only Levothyroxine. dundee.ac.ukresearchgate.net dundee.ac.ukresearchgate.net
Combination TherapyClinical trials indicate that combination therapy of Levothyroxine (L-T4) and Liothyronine (L-T3) can maintain euthyroidism with a normal serum TSH. nih.govnih.gov nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12I3NO4 B12361678 Liothyronine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

653.99 g/mol

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(2,3,6-trideuterio-4-hydroxy-5-iodophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1D,2D,6D

InChI Key

AUYYCJSJGJYCDS-FASWOMPJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)I)[2H])OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)[2H]

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

Synthesis and Isotopic Enrichment of Liothyronine D3

Chemical Synthesis Pathways for Deuterated Liothyronine (B1675554) Analogs

The synthesis of liothyronine analogs typically begins with a precursor molecule, which is then chemically modified to yield the final product. A common pathway for synthesizing the non-deuterated form, liothyronine sodium, involves the iodination of L-diiodothyronine. chemdad.com The synthesis starts by dissolving L-diiodothyronine in a mixture of ammonia (B1221849) and methanol (B129727). chemdad.com This solution is then treated with an iodine solution (N-iodine in potassium iodide) at room temperature. chemdad.com

Following the iodination step, the majority of the ammonia and methanol are removed through evaporation under reduced pressure. chemdad.com The crude product is then subjected to purification steps to remove contaminants, such as the closely related hormone thyroxine. chemdad.com This purification can be achieved by dissolving the precipitate in boiling hydrochloric acid, where the thyroxine hydrochloride is less soluble, or through chromatographic techniques like column chromatography on kieselguhr. chemdad.com

For the synthesis of Liothyronine-d3, this pathway would be adapted by utilizing deuterated starting materials or reagents. The specific positions of deuterium (B1214612) incorporation would depend on the deuterated precursors used in the synthesis.

Methodologies for Deuterium Incorporation and Purity Assessment

The introduction of deuterium into pharmaceutical compounds is a key strategy for creating isotopically labeled internal standards for quantitative analysis or for modifying the metabolic profile of a drug. medchemexpress.comnih.gov

Deuterium Incorporation: Advanced methods for direct hydrogen isotope exchange (HIE) have been developed, allowing for the replacement of C-H bonds with deuterium in a single step. princeton.edu One such approach involves photoredox catalysis, which can be used for the high incorporation of deuterium into various drug molecules. princeton.edu This method often utilizes a photoredox catalyst, a thiol catalyst, and a deuterium source, such as deuterated water (D₂O), to achieve deuteration under light-activated conditions. princeton.edu Such techniques are advantageous as they can often be applied late in the synthesis, avoiding the need for a complete multi-step de novo synthesis with deuterated precursors. princeton.edu

Purity Assessment: Ensuring the purity of the final this compound product is critical. A comprehensive investigation of the impurity profile of the non-deuterated active pharmaceutical ingredient (API), liothyronine sodium, has been performed using a combination of analytical techniques. researchgate.net These methods are directly applicable to its deuterated analog.

Key techniques for purity assessment include:

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This technique is used to separate the main compound from any impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS/MS): This powerful tool is used for the structural elucidation of the compound and its impurities by providing highly accurate mass measurements. researchgate.netresearchgate.net

The combination of these methods allows for the identification and characterization of structurally related impurities that may arise from the manufacturing process or degradation. researchgate.net

Table 1: Analytical Techniques for Purity Assessment

Analytical TechniquePurpose in Purity Assessment
Reversed-Phase HPLCSeparation of this compound from process-related impurities and other thyronine analogs. researchgate.net
High-Resolution Tandem Mass Spectrometry (HRMS/MS)Provides accurate mass data for confirming the molecular formula and for identifying and structurally characterizing unknown impurities. researchgate.netresearchgate.net
On-line Hydrogen/Deuterium (H/D) ExchangeUsed in conjunction with mass spectrometry to provide information about the structure of impurities. researchgate.net
UV/Vis Absorption SpectroscopyCorroborates chemical structures assigned by mass spectrometry data. researchgate.net

Isotopic Purity and Labeling Position Characterization

Beyond chemical purity, the characterization of an isotopically labeled compound like this compound requires the determination of its isotopic purity (or enrichment) and the specific location of the deuterium atoms.

Isotopic Purity Determination: High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. researchgate.netrsc.org By analyzing the mass spectrum, scientists can differentiate between the deuterated compound and its non-deuterated counterpart based on their mass difference. researchgate.net The high resolution of modern mass spectrometers allows for the separation of isobaric isotopolog ions. researchgate.net The isotopic purity can be calculated by integrating the ion signals corresponding to the different labeled states and correcting for the natural isotopic contributions from other elements in the molecule, such as carbon-13. researchgate.net

Labeling Position Characterization: While mass spectrometry confirms the incorporation of deuterium, Nuclear Magnetic Resonance (NMR) spectroscopy is often essential to determine the precise position of the deuterium labels on the molecular structure. rsc.org Techniques like ¹H-NMR and ¹³C-NMR can provide detailed structural information. researchgate.net The absence of a signal in a ¹H-NMR spectrum at a position where a proton is expected indicates that it has been substituted by a deuterium atom. This allows for the unambiguous confirmation of the labeling site. rsc.org Tandem mass spectrometry (MS/MS) can also offer clues about the labeling position by analyzing the fragmentation patterns of the molecule. researchgate.net

Table 2: Methods for Isotopic Characterization

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Differentiates deuterated and non-deuterated species; allows for calculation of isotopic enrichment. researchgate.netrsc.org
Tandem Mass Spectrometry (MS/MS)Provides fragmentation patterns that can help infer the location of the deuterium label. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the structural integrity and the specific atomic positions of deuterium incorporation. rsc.org

Advanced Analytical Methodologies Employing Liothyronine D3

Mass Spectrometry-Based Quantification Techniques Utilizing Liothyronine-d3 as an Internal Standard

The quantification of endogenous molecules such as thyroid hormones in complex biological matrices presents significant analytical challenges, including matrix effects which can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to overcome these issues. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). Because it co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, it can effectively normalize the analytical signal, leading to more accurate and precise quantification. scispace.comchromforum.org

This compound serves as an ideal internal standard for the quantification of Liothyronine (B1675554) (T3) for several reasons. It has nearly identical physicochemical properties, extraction recovery, and chromatographic retention time to the endogenous T3. However, its slightly higher mass allows it to be distinguished from T3 by a mass spectrometer. By adding a known amount of this compound to a sample, the ratio of the signal from T3 to the signal from this compound can be used to calculate the concentration of T3, correcting for variations during sample preparation and analysis. lcms.cz While highly effective, it is important to note that in some instances, particularly with deuterium-labeled standards, slight differences in retention time can occur, which may lead to differential matrix effects if the elution occurs in a region of changing ion suppression. myadlm.org

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitivity and selectivity of tandem mass spectrometry. In this context, this compound is crucial for developing robust and reproducible quantitative methods for thyroid hormones. lcms.cz The use of UPLC allows for faster analysis times and better resolution of analytes from interfering matrix components compared to traditional HPLC.

The primary role of this compound in UPLC-MS/MS methods is to serve as an internal standard to ensure the accuracy of quantification. lcms.cz When analyzing complex biological samples, matrix effects can significantly alter the ionization of the target analyte, Liothyronine. Since this compound is chemically almost identical to Liothyronine, it experiences very similar matrix effects. chromforum.org By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively compensated for, resulting in reliable quantification. lcms.cz The use of deuterated internal standards like this compound has been shown to significantly improve accuracy and reduce relative standard deviation (RSD) in quantitative analyses. lcms.cz

Table 1: Impact of Internal Standard on Quantitative Accuracy in LC-MS/MS

ParameterWithout Internal StandardWith Deuterated Internal Standard (e.g., this compound)
Accuracy VariationCan differ by more than 60%Falls within 25%
Relative Standard Deviation (RSD)Can be over 50%Drops under 20%

This table illustrates the general improvement in accuracy and precision when using a deuterated internal standard in LC-MS/MS analysis, based on findings from analogous compound analyses. lcms.cz

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the sensitive and specific measurement of thyroid hormones in biological fluids. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like Liothyronine. However, ESI is particularly susceptible to matrix effects, where co-eluting compounds from the sample matrix can interfere with the ionization of the analyte. nih.gov

The use of this compound as an internal standard is critical for mitigating these effects in LC-ESI-MS/MS assays. nih.gov By adding a known quantity of this compound to the sample prior to extraction and analysis, it undergoes the same sample processing and ionization suppression or enhancement as the endogenous Liothyronine. The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge ratios. Normalizing the response of the analyte to that of the internal standard provides more reproducible and accurate quantitative data. nih.gov It is generally believed that stable isotope-labeled internal standards are superior for correcting these variations. scispace.comnih.gov However, some studies suggest that the normalization effect is not always perfect and can be dependent on the concentration of the target compound and the amount of internal standard added. nih.gov

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional specificity and sensitivity for quantitative analysis. In an MRM experiment, a specific precursor ion (e.g., the molecular ion of Liothyronine) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion resulting from the fragmentation is selected in the second mass analyzer. This process is known as a "transition."

The use of this compound in conjunction with MRM significantly enhances the reliability of quantification. A specific MRM transition is monitored for the analyte (Liothyronine) and another for the internal standard (this compound). Because it is highly unlikely that an interfering compound will have the same precursor ion, the same product ion, and the same chromatographic retention time as the analyte, this technique virtually eliminates background noise and interferences. This results in a very high signal-to-noise ratio, which translates to high sensitivity and specificity. The ratio of the intensity of the analyte's MRM transition to the internal standard's MRM transition is used for quantification, correcting for variability. scispace.com

Table 2: Hypothetical MRM Transitions for Liothyronine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
Liothyronine (T3)~651.8~605.8Quantifier
This compound (T3-d3)~654.8~608.8Internal Standard

Note: The m/z values are illustrative and can vary based on the specific adduct ion being monitored (e.g., [M+H]+).

Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry for Conformational Studies

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. thermofisher.com The method relies on the principle that amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent (D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. Regions of the protein that are exposed to the solvent or are structurally flexible will exchange hydrogens for deuterium more rapidly than regions that are buried within the protein's core or are part of stable secondary structures like alpha-helices and beta-sheets. thermofisher.comthermofisher.com By measuring the increase in mass of the protein or its peptic fragments over time using mass spectrometry, one can map protein conformation and changes in conformation upon ligand binding or other events. nih.gov

HDX-MS has been effectively used to probe the conformational changes in the Thyroid Hormone Receptor (TR) upon binding of ligands such as T3 (the non-deuterated form of Liothyronine). oup.com The TR is a nuclear receptor that regulates gene expression upon binding to thyroid hormones. Understanding the conformational changes induced by ligand binding is key to understanding its function.

Studies using HDX-MS on the ligand-binding domain (LBD) of TR have shown that the binding of an agonist like T3 leads to a significant reduction in deuterium incorporation across the LBD compared to the unbound (apo) state. oup.com This indicates that the LBD adopts a more compact and tightly folded conformation upon ligand binding, reducing the solvent accessibility of its amide hydrogens. oup.com By digesting the deuterated protein and analyzing the resulting peptides, researchers can identify specific regions of the receptor that are protected from exchange. These studies have revealed that protection occurs not only in regions close to the ligand-binding pocket but also at distant allosteric sites, such as the dimerization surface, providing evidence for long-range conformational communication across the protein. oup.com

Table 3: Deuterium Uptake in Thyroid Hormone Receptor (TR) LBD

Receptor StateRelative Deuterium IncorporationInferred Conformation
Apo-TR (Unbound)High (~80%)Less compact, more solvent-exposed
TR + T3 (Agonist-bound)Low (~48.8%)Tighter, more compact folding

Data is based on findings from studies on TR LBD, showing that ligand binding induces a more protected and compact structure. oup.com

On-line Hydrogen/Deuterium (H/D) exchange coupled with liquid chromatography-mass spectrometry (LC-MS) is a valuable tool for the structural elucidation of small molecules, such as pharmaceutical impurities or related substances of an active compound. nih.govresearchgate.net This technique is particularly useful for distinguishing between structural isomers, which can be challenging to differentiate based on mass and fragmentation patterns alone. researchgate.netnih.gov

In an on-line H/D exchange experiment, the HPLC mobile phase is partially or fully replaced with a deuterated solvent like deuterium oxide (D₂O). researchgate.net As the analyte and its related substances pass through the chromatographic system, labile hydrogens (typically those attached to heteroatoms like oxygen, nitrogen, or sulfur) exchange with deuterium from the mobile phase. This results in a mass increase for the molecule, which is detected by the mass spectrometer. The number of exchangeable hydrogens provides a crucial piece of structural information. nih.gov For substances related to Liothyronine, this method could be used to differentiate between isomers or identify degradants by determining the number of labile hydrogens on, for example, the amino acid side chain or the phenolic hydroxyl groups, aiding in their structural characterization without the need for isolation. nih.gov

Chromatographic Optimization Strategies for Deuterated Liothyronine Detection

The successful quantification of liothyronine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) heavily relies on the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. The primary role of this compound is to mimic the analyte (liothyronine) through extraction, chromatography, and ionization, thereby correcting for variations in sample processing and analysis. cerilliant.comtexilajournal.com Achieving accurate and precise results necessitates meticulous optimization of the chromatographic method to ensure that this compound and the native liothyronine are well-resolved from matrix interferences and exhibit symmetrical peak shapes. semanticscholar.org Key strategies focus on the column's stationary phase, mobile phase composition, and gradient elution parameters.

The fundamental goal of chromatographic optimization is to achieve a balance between resolution, sensitivity, and analysis time. semanticscholar.orgresearchgate.net For this compound and its non-labeled counterpart, this involves selecting conditions where both compounds co-elute or have nearly identical retention times, as this ensures the most effective compensation for matrix effects. texilajournal.com However, they must be clearly distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer. semanticscholar.org

Column and Stationary Phase Selection

The choice of the analytical column is a critical first step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique, with C18 (octadecylsilane) columns being the most widely used stationary phase due to their hydrophobicity, which is well-suited for retaining and separating thyroid hormones. semanticscholar.orgresearchgate.netnih.gov However, simple C18 columns may not always provide adequate separation from endogenous interferences. semanticscholar.org

Research has shown that columns with modified C18 phases, such as polar-embedded or polar-endcapped C18 columns, offer superior performance. These columns provide a different selectivity and can yield more symmetrical peak shapes for amine-containing compounds like liothyronine. One study found that a Kinetex® Polar C18 column provided the optimal resolution and peak symmetry for liothyronine and its internal standard. semanticscholar.org The selection process often involves screening multiple columns to find the one that gives the best resolution and peak shape for the specific application. saspublishers.com

Table 1: Examples of Analytical Columns Used in Liothyronine Analysis

Column Type Dimensions Particle Size Application Note Source(s)
Kinetex® Polar C18 100 mm x 4.6 mm 2.6 µm Achieved optimum resolution and symmetrical chromatography for liothyronine and its SIL-IS in serum. semanticscholar.org
XBridge C18 150 mm x 4.6 mm 5 µm Used for the separation of liothyronine from related substances. researchgate.netsaspublishers.com
Accucore™ C18 50 mm x 2.1 mm 2.6 µm Employed for the analysis of free and total thyroid hormones in serum. thermofisher.com
Luna® NH2 150 mm x 2 mm 3 µm Tested for separation of thyroid hormones and polar metabolites. nih.gov

Mobile Phase and Gradient Elution Optimization

The composition of the mobile phase, which typically consists of an aqueous component and an organic solvent, is optimized to control the retention and elution of liothyronine and this compound.

pH and Additives : Acidic mobile phases are generally favored. semanticscholar.org The use of additives like formic acid or acetic acid (typically at 0.1% v/v) is standard practice. semanticscholar.orgthermofisher.comnih.gov Acidification serves to protonate the amino and carboxylic acid groups of the liothyronine molecule, which improves peak shape and enhances ionization efficiency in positive electrospray ionization (ESI) mass spectrometry. semanticscholar.orgjapsonline.com

Organic Modifier : Methanol (B129727) and acetonitrile (B52724) are the most common organic solvents used. The choice between them can influence selectivity and elution strength. Several developed methods utilize methanol as the organic component in the mobile phase. semanticscholar.orgresearchgate.netresearchgate.net

Gradient Elution : Isocratic elution (constant mobile phase composition) is often insufficient for separating liothyronine from complex biological matrix components. semanticscholar.org Therefore, a gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is employed. nih.gov This ensures that analytes are sharply focused at the head of the column and eluted as narrow, symmetrical peaks, improving both resolution and sensitivity. The gradient's slope, duration, and initial/final conditions are fine-tuned to achieve the desired separation. saspublishers.com

Table 2: Exemplary Chromatographic Conditions for Liothyronine Analysis

Parameter Condition 1 Condition 2 Condition 3
System UHPLC-MS/MS HPLC UPLC-MS/MS
Column Kinetex® Polar C18 (100 x 4.6 mm, 2.6 µm) semanticscholar.org XBridge C18 (150 x 4.6 mm, 5 µm) researchgate.net Accucore™ C18 (50 x 2.1 mm, 2.6 µm) thermofisher.com
Mobile Phase A 0.1% Acetic Acid in Water semanticscholar.org pH 2.0 Buffer Solution researchgate.net 0.1% Formic Acid in Water thermofisher.com
Mobile Phase B 0.1% Acetic Acid in Methanol semanticscholar.org Methanol researchgate.net Methanol with 0.1% Formic Acid thermofisher.com
Flow Rate Not Specified 1.0 mL/min researchgate.net 0.250 mL/min nih.gov
Gradient Binary Gradient Program semanticscholar.org 38-minute Gradient Time researchgate.net 5% to 95% B over ~7 min nih.gov
Injection Volume 10 µL semanticscholar.org 200 µL researchgate.net Not Specified
Column Temp. Not Specified 15°C researchgate.net 30°C nih.gov

The optimization of these chromatographic parameters is a synergistic process. researchgate.net A change in the column requires re-optimization of the mobile phase and gradient. The ultimate goal is to develop a robust and reliable method that ensures the deuterated internal standard, this compound, behaves as closely as possible to the endogenous analyte, providing a highly accurate and precise quantification. cerilliant.com

In Vitro and Preclinical Metabolic and Mechanistic Studies with Liothyronine D3

Investigation of Deiodinase Enzyme Activities and Kinetics Using Deuterated Substrates

Deiodinase enzymes are central to the regulation of thyroid hormone activity. These selenoenzymes are responsible for the activation and inactivation of thyroid hormones through the removal of iodine atoms. nih.govbioscientifica.com The use of deuterated substrates like Liothyronine-d3 is pivotal for studying the kinetics of these enzymes with high precision.

The three principal types of iodothyronine deiodinases—D1, D2, and D3—exhibit distinct functions and tissue distributions. nih.govnih.gov In cellular models, this compound can be introduced to trace its metabolic fate without interference from endogenous T3.

Type 1 Deiodinase (D1): Found predominantly in the liver, kidneys, and thyroid, D1 can perform both outer ring deiodination (activation) and inner ring deiodination (inactivation). bioscientifica.comoncohemakey.com It is characterized by a ping-pong kinetic mechanism where the thyroid hormone and a thiol cofactor compete for the enzyme's active site. nih.gov

Type 2 Deiodinase (D2): Located in the endoplasmic reticulum, D2 is a key enzyme for converting thyroxine (T4) into the biologically active T3, thereby playing a crucial role in supplying T3 to the cell nucleus. wikipedia.org It is considered the primary T3-producing enzyme in the central nervous system. nih.gov The regulation of D2 is tightly controlled; for instance, its activity is potentiated during iodine deficiency to maintain T3 levels. nih.gov

Type 3 Deiodinase (D3): As the primary physiological inactivator of thyroid hormones, D3 catalyzes the inner ring deiodination of both T4 and T3, converting them to inactive metabolites. bioscientifica.come-enm.org It is highly expressed in the placenta, fetal tissues, and the central nervous system, protecting developing organs from excessive thyroid hormone exposure. bioscientifica.comwikipedia.org

In cellular models, such as transfected cell lines expressing a specific deiodinase, this compound allows researchers to quantify the rate of its degradation into deuterated 3,3'-diiodothyronine (B1196669) (T2-d2) by D3, providing precise measurements of enzyme activity.

In vitro assays using preparations like tissue homogenates or microsomes are standard methods for characterizing deiodinase function. nih.govnih.gov These assays typically measure the production of specific metabolites from a substrate.

Activation Pathway: The conversion of T4 to T3 by D1 and D2 represents the activation pathway. nih.gov In vitro assays for D2 often use T4 as the substrate and include propylthiouracil (B1679721) (PTU) to inhibit any contaminating D1 activity. nih.gov

Inactivation Pathway: The degradation of T3 by D3 is a critical inactivation pathway. oncohemakey.come-enm.org Assays for D3 use T3 as the preferred substrate. nih.gov The reaction is terminated, and the products are quantified to determine the enzyme's kinetic parameters.

The use of this compound in these assays, coupled with liquid chromatography-mass spectrometry (LC-MS/MS), enables the unambiguous measurement of the formation of deuterated metabolites, offering enhanced sensitivity and specificity compared to older methods. bioscientifica.com

EnzymePreferred SubstratePrimary FunctionKinetic MechanismMichaelis Constant (Km)
D1 rT3T3 production & clearancePing-PongµM range for T4
D2 T4Local T3 productionSequentialnM range for T4 e-enm.org
D3 T3T3 inactivationSequentialnM range for T3 nih.gov

Tracing Thyroid Hormone Flux and Turnover in Biological Systems

Stable isotope tracers are powerful tools for studying metabolic flux and turnover in vivo because they can be administered safely and measured with high precision. bioscientifica.comkuleuven.be this compound is ideally suited for this purpose in animal studies.

Tracer kinetic studies involve administering a labeled compound and monitoring its appearance, distribution, and disappearance over time. By using this compound, researchers can distinguish the administered (exogenous) hormone from the animal's own (endogenous) T3. bioscientifica.com This approach allows for the precise calculation of key pharmacokinetic parameters such as turnover rates, clearance, and production rates. bioscientifica.com Animal models, including thyroidectomized rats, have been used to investigate thyroid hormone kinetics in various physiological and pathological states. bioscientifica.comresearchgate.net

The concentration of T3 within a cell is not merely a reflection of plasma levels but is tightly regulated by the coordinated actions of thyroid hormone transporters and intracellular deiodinases, particularly D2 and D3. bioscientifica.comwikipedia.org This local control allows for tissue-specific adjustments of thyroid hormone signaling. nih.gov Using this compound as a tracer enables the investigation of these intracellular dynamics. By measuring the levels of this compound and its deuterated metabolites in specific tissues after administration, scientists can quantify the rate of cellular uptake, intracellular activation/inactivation, and efflux, providing a dynamic picture of hormone regulation at the cellular level. nih.gov

Deuterium (B1214612) Isotope Effects on Enzyme Functionality and Reaction Mechanisms

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is most pronounced when a bond to the isotope is broken in the rate-limiting step of a reaction. princeton.edu

The deiodination reaction catalyzed by deiodinases involves the cleavage of a carbon-iodine bond, not a carbon-hydrogen bond. Therefore, the deuteration in this compound, which is typically on the thyronine backbone, is not expected to cause a significant primary kinetic isotope effect on the deiodination process itself. Its main utility in studying deiodinase function remains as a stable isotope tracer for distinguishing it from endogenous T3.

However, deuteration is a known strategy in drug development to alter pharmacokinetics by slowing metabolism. nih.govresearchgate.net If Liothyronine (B1675554) undergoes metabolism by other pathways where C-H bond cleavage is the rate-limiting step (e.g., via cytochrome P450 enzymes), deuteration at those specific sites could slow its clearance. nih.gov This would be considered a secondary deuterium isotope effect. wikipedia.org The primary application of this compound in the context of the studies outlined here is to serve as a powerful analytical tool for tracing metabolic pathways, rather than to intentionally alter the enzymatic reaction rates of deiodinases.

Effects of Deuterium Body Content on Endocrine Axis Regulation in Preclinical Models

Research in preclinical models, predominantly in rats, has demonstrated that modifications in the body's deuterium levels can lead to significant, albeit sometimes complex, changes in the secretion and regulation of thyroid hormones. acs.orgnih.gov The thyroid gland appears to be particularly sensitive to shifts in the deuterium/protium balance. acs.orgmdpi.com Studies have shown that changes in deuterium content can influence the production of both thyroxine (T4) and triiodothyronine (T3), as well as the pituitary-derived thyroid-stimulating hormone (TSH) that governs their release. nih.govresearchgate.net

Detailed Research Findings

Investigations into the effects of deuterium on the endocrine axis have revealed a nuanced interplay between the level of deuterium and the duration of exposure. For instance, in one study, male Wistar rats given deuterium-depleted water exhibited an initial increase in thyroid hormone secretion after just one day. nih.gov However, by day 14, a state of secondary hypothyroidism was observed, characterized by a sharp decrease in TSH secretion from the pituitary gland. nih.gov Interestingly, by day 21 of the study, thyroid hormone secretion increased again, and the typical inverse relationship between thyroid hormones and TSH was restored. nih.gov This suggests a dynamic and adaptive response of the HPT axis to a reduced deuterium environment.

Conversely, other studies have explored the impact of both deuterium depletion and enrichment. One such study found that bilateral changes in deuterium body content—meaning both depletion and enrichment—similarly modulate thyroid hormone production. acs.org However, the responses of the thyroid and pituitary glands differed. The thyroid cells responded by increasing hormone synthesis, while the pituitary thyrotropes reduced the production of TSH. acs.org

The following table summarizes key findings from a preclinical study investigating the effects of deuterium-depleted and deuterium-enriched water on thyroid hormone levels in rats over a 21-day period.

Interactive Data Table: Effect of Deuterium Content on Rat Thyroid Hormone Levels

TimepointTreatment GroupTotal T4 (nmol/L)Free T4 (pmol/L)Total T3 (nmol/L)Free T3 (pmol/L)TSH (mIU/L)
Day 14 Control60.5 ± 2.122.1 ± 1.01.5 ± 0.15.8 ± 0.32.5 ± 0.2
Deuterium-Depleted↓ 45.2 ± 3.5↓ 18.4 ± 1.2↓ 1.1 ± 0.1↓ 4.5 ± 0.4↓↓ 0.8 ± 0.1
Deuterium-Enriched↓ 48.9 ± 4.021.5 ± 1.5↓ 1.2 ± 0.1↓ 4.9 ± 0.3↓↓ 0.9 ± 0.1
Day 21 Control62.1 ± 2.523.0 ± 1.11.6 ± 0.16.0 ± 0.22.4 ± 0.3
Deuterium-Depleted↑ 68.4 ± 3.1↑ 25.2 ± 1.3↑ 1.9 ± 0.2↑ 6.9 ± 0.4↓ 1.8 ± 0.2
Deuterium-Enriched↑ 75.3 ± 4.2↑ 26.8 ± 1.6↑ 2.2 ± 0.2↑ 7.5 ± 0.5↓ 1.5 ± 0.2

*Statistically significant change compared to the control group. Data is illustrative and based on trends reported in preclinical studies. acs.orgnih.govmdpi.com ↓ indicates a decrease, ↑ indicates an increase.

These findings suggest that the thyroid gland has a higher sensitivity to shifts in deuterium body content compared to the hypothalamic-pituitary complex. acs.orgnih.gov The mechanism underlying these effects is thought to be related to the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can alter the rates of enzymatic reactions involved in hormone synthesis and metabolism. mdpi.com Deuterium content may regulate the intensity of catabolic reactions and the endocrine control of catabolism mediated by thyroid hormones. acs.orgmdpi.com

Applications of Liothyronine D3 in Receptor Binding and Signaling Studies

Characterization of Thyroid Hormone Receptor (TRα and TRβ) Agonist Activity using Deuterated Ligands

Liothyronine (B1675554) is established as a potent agonist for both major isoforms of the thyroid hormone receptor, TRα and TRβ. medchemexpress.com The use of Liothyronine-d3 is instrumental in studies designed to quantify this interaction. Because deuteration does not alter the fundamental chemical properties responsible for receptor binding, this compound exhibits the same potent agonist activity as its non-deuterated counterpart. medchemexpress.com

Research has determined that Liothyronine binds with high affinity to both human TRα (hTRα) and human TRβ (hTRβ). medchemexpress.commedchemexpress.com This strong binding initiates the cascade of events associated with thyroid hormone action. The dissociation constant (Ki), a measure of binding affinity, is nearly identical for both receptor isoforms, indicating that Liothyronine is a non-selective agonist. medchemexpress.com These binding characteristics are fundamental to its role in regulating growth, development, and metabolism. unipi.it In research settings, this compound is used as a standard or tracer in binding assays to accurately determine the affinity and competitive binding of other novel compounds being tested as potential TR modulators. medchemexpress.com

Binding Affinity of Liothyronine for Thyroid Hormone Receptors

Receptor IsoformBinding Affinity (Ki)Reference
Human TRα (hTRα)2.33 nM medchemexpress.commedchemexpress.com
Human TRβ (hTRβ)2.33 nM medchemexpress.commedchemexpress.com

Investigating Ligand-Induced Conformational Changes in Thyroid Hormone Receptors

The binding of an agonist like Liothyronine to the ligand-binding domain (LBD) of a thyroid hormone receptor induces critical conformational changes that are essential for its function as a transcription factor. nih.gov Studies using techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (H/DX-MS) and molecular dynamics simulations have elucidated these structural shifts in detail. nih.govnih.gov

This ligand-induced change affects several key structural elements of the receptor:

Activation Helix 12 (H12): The binding of an agonist causes the C-terminal activation helix, H12, to rotate and fold over the ligand-binding pocket. researchgate.net This creates a new surface that is recognized by and recruits coactivator proteins. researchgate.net

Other Helices: Molecular dynamics simulations have shown that ligand binding influences the structure and positioning of other helices, including H3 and H10, which are also involved in mediating the association with coactivators required for downstream signaling. nih.govresearchgate.net

Allosteric Communication: The binding event in the pocket triggers allosteric communication to distant parts of the receptor, including the dimerization surface at helices H10–H11. nih.gov

These conformational adjustments are the molecular basis for the receptor's switch from a state that often represses gene transcription (in its unbound form, often complexed with corepressors) to one that activates it (in its ligand-bound form, complexed with coactivators). nih.govresearchgate.netresearchgate.net

Studies on Downstream Cellular Responses and Gene Regulation in In Vitro Systems

Once Liothyronine binds and induces the conformational change in the TR, the activated receptor-coactivator complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. nih.govnih.gov This interaction modulates the transcription of these genes, leading to a wide array of cellular responses. In vitro systems, such as cultured cell lines, are vital for identifying these target genes and understanding their regulation.

Studies in various cell types have identified numerous genes whose expression is directly or indirectly regulated by T3. For example:

In human skin fibroblasts, T3 was found to up-regulate 91 genes and down-regulate five genes, including novel targets like aldo-keto reductase family 1 C1–3 and collagen type VI α3. nih.govscispace.com

In a non-transformed murine hepatocyte cell line (AML 12), T3 regulated genes involved in cholesterol metabolism and bile acid secretion, up-regulating 12 genes and down-regulating five. nih.gov A study on primary rat hepatic cells identified Pdxk and Slc17a2 as novel T3-responsive genes. mdpi.com

In mouse trophoblast cells, T3 at physiological concentrations increased the mRNA levels of genes related to differentiation, immune response, and angiogenesis, such as Tpbp, VEGF, and PGF. nih.gov

In human monocytes, T3 affects the expression of genes associated with monocyte-to-macrophage differentiation, including Toll-like receptor 4 (TLR4), and alters the inflammatory response to lipopolysaccharide (LPS). mdpi.com

These studies, often employing this compound as a standard, demonstrate the profound and tissue-specific impact of thyroid hormone on gene expression programs that control metabolism, proliferation, and differentiation. medchemexpress.comnih.gov

Examples of T3-Regulated Genes in In Vitro Systems

Gene/ProteinCell SystemEffect of T3Reference
Glucose Transporter 1 (GLUT1)Human FibroblastsUp-regulated nih.gov
Aldo-keto reductase family 1 C1-3Human FibroblastsUp-regulated scispace.com
Pyridoxal kinase (Pdxk)Primary Rat Hepatic CellsUp-regulated mdpi.com
Phosphoenolpyruvate carboxykinase 1 (Pck1)Primary Rat Hepatic CellsUp-regulated mdpi.com
Vascular Endothelial Growth Factor (VEGF)Mouse Trophoblast CellsUp-regulated nih.gov
Placental Lactogen-1 (PL-1)Mouse Trophoblast CellsUp-regulated nih.gov
Toll-like receptor 4 (TLR4)Human MonocytesUp-regulated mdpi.com

Future Directions and Research Opportunities for Deuterated Liothyronine Compounds

Development of Novel Deuterated Liothyronine (B1675554) Analogs for Mechanistic Research

The synthesis of novel deuterated liothyronine analogs is a critical step in advancing our understanding of thyroid hormone action at a molecular level. Deuterium (B1214612) substitution, the replacement of hydrogen with its heavier isotope, can subtly alter the physicochemical properties of a molecule without significantly changing its biological activity. nih.gov This "kinetic isotope effect" can be strategically employed to investigate the mechanisms of enzyme-catalyzed reactions and receptor-ligand interactions. nih.govnih.gov

Future research will likely focus on the site-specific deuteration of the liothyronine molecule. By selectively replacing hydrogen atoms at different positions on the aromatic rings or the alanine (B10760859) side chain, researchers can create a panel of deuterated analogs. These analogs can then be used to probe the active sites of enzymes involved in thyroid hormone metabolism, such as the deiodinases and sulfotransferases. nih.govnih.gov For example, deuteration at a site of metabolic cleavage would be expected to slow down the reaction, allowing for the trapping and identification of transient intermediates.

Furthermore, these novel analogs can be instrumental in dissecting the intricacies of thyroid hormone receptor (TR) binding and activation. nih.govresearcher.life High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, in conjunction with these analogs, could provide unprecedented detail into the conformational changes that occur upon hormone binding and how these changes translate into the recruitment of co-activators or co-repressors to modulate gene expression. mdpi.comdrugbank.com

Table 1: Potential Applications of Novel Deuterated Liothyronine Analogs

Deuterated Analog ApplicationMechanistic Question Addressed
Site-specific deuteration at deiodination sitesElucidating the reaction mechanisms of deiodinases.
Deuteration of the alanine side chainInvestigating the role of the side chain in transport and receptor binding.
Deuteration of the phenolic ringProbing the interaction with thyroid hormone receptors and co-regulators.
Use in competitive binding assaysDetermining the binding affinities of other thyroid hormone analogs.

Integration of Deuterated Tracers in Multi-Omics Approaches

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular and physiological processes. nih.govresearchgate.net The integration of deuterated liothyronine tracers into these platforms has the potential to revolutionize our understanding of thyroid hormone action. By tracing the journey of Liothyronine-d3 through various molecular layers, researchers can connect changes in gene expression to alterations in protein levels and metabolic fluxes.

In proteomics , stable isotope labeling techniques are well-established for quantitative analysis of protein expression. mdpi.comnih.govnih.gov While methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) have been used to study the T3-regulated secretome, the direct use of deuterated liothyronine would allow for a more targeted investigation of proteins that are directly or indirectly affected by T3 metabolism. nih.gov For example, researchers could identify proteins whose expression levels change in response to T3 and simultaneously determine if these proteins are post-translationally modified by T3 or its metabolites.

In metabolomics , this compound can be used as a tracer to map the metabolic network of thyroid hormones. frontiersin.orgnih.gov By tracking the appearance of the deuterium label in various downstream metabolites, it is possible to quantify the flux through different metabolic pathways. nih.gov This approach can reveal how thyroid hormone status influences central carbon metabolism, lipid metabolism, and other key metabolic pathways in different tissues. nih.govcaldic.com

Genomic and transcriptomic analyses can be coupled with deuterated tracer studies to correlate changes in gene expression with the metabolic fate of liothyronine. nih.govnih.gov For instance, one could investigate whether the expression of genes encoding for metabolic enzymes correlates with the flux of this compound through the pathways they catalyze. This integrated approach can help to build comprehensive models of thyroid hormone action that span from the genome to the metabolome.

Advanced Modeling and Simulation of Thyroid Hormone Dynamics using Isotopic Data

Mathematical modeling and simulation are invaluable tools for understanding the complex dynamics of the thyroid hormone system. page-meeting.orgnih.gov Existing pharmacokinetic and pharmacodynamic (PK/PD) models describe the absorption, distribution, metabolism, and excretion of thyroid hormones. page-meeting.org However, these models are often based on measurements of total hormone concentrations and may not accurately capture the intricacies of intracellular metabolism and action.

Isotopic data from studies using this compound can provide the high-resolution data needed to develop and validate more sophisticated, multi-scale models. researchgate.net By explicitly tracking the labeled and unlabeled hormone pools, these models can provide more accurate estimates of key parameters such as metabolic clearance rates, intracellular conversion rates, and receptor occupancy.

Table 2: Parameters in Thyroid Hormone Models Refined by Isotopic Data

ParameterDescription
Metabolic Clearance RateThe rate at which liothyronine is removed from a specific compartment.
Inter-compartmental Transfer RatesThe rates of hormone movement between different tissues and fluids.
Intracellular Deiodination RatesThe rates of conversion of T4 to T3 and the degradation of T3 within cells.
Receptor Binding KineticsThe rates of association and dissociation of liothyronine with its nuclear receptors.

These advanced models, informed by isotopic data, can be used to simulate the effects of various physiological and pathological conditions on thyroid hormone dynamics. For example, they could be used to predict how genetic variations in deiodinases or thyroid hormone transporters affect tissue-specific T3 levels. nih.gov Ultimately, these models could pave the way for personalized medicine approaches to the treatment of thyroid disorders.

Elucidating Undiscovered Metabolic Pathways and Interactions using Isotopic Labeling

While the major metabolic pathways of liothyronine, including deiodination and glucuronidation, are well-characterized, the full spectrum of its metabolic fate is likely not completely understood. drugbank.comnih.gov Isotopic labeling with this compound is a powerful strategy for discovering novel, previously uncharacterized metabolic pathways and interactions. nih.govcaldic.com

By administering this compound and using high-sensitivity mass spectrometry to screen for all deuterium-containing species in biological samples, researchers can identify novel metabolites. The mass shift introduced by the deuterium label provides a unique signature that distinguishes metabolites of the administered tracer from the endogenous metabolic background. scispace.comresearchgate.netprinceton.edunih.gov

This approach has the potential to uncover new enzymatic reactions and bioactive metabolites. For instance, recent studies have identified novel thyroid hormone metabolites such as 3,5-diiodothyronine (B1216456) (3,5-T2) and 3-iodothyronamine (B1242423) (3-T1AM), which have their own distinct biological activities. researchgate.netfda.gov The use of deuterated tracers could help to definitively establish the metabolic pathways that lead to the formation of these and other yet-to-be-discovered metabolites.

Furthermore, isotopic labeling can be used to investigate the crosstalk between thyroid hormone metabolism and other metabolic pathways. By observing the incorporation of deuterium from this compound into other metabolic pools, it may be possible to identify unexpected metabolic connections and regulatory loops. This knowledge could provide new insights into the pleiotropic effects of thyroid hormones on health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.